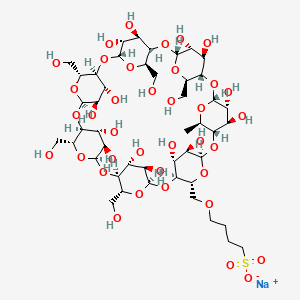

Sulfobutylether--Cyclodextrin

Description

BenchChem offers high-quality Sulfobutylether--Cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfobutylether--Cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H77NaO37S |

|---|---|

Molecular Weight |

1277.1 g/mol |

IUPAC Name |

sodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-;/m1./s1 |

InChI Key |

VPQMUOFXELQOMM-JAFIQQQWSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Drug Solubilization Mechanism of Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin (B1172386) widely utilized in the pharmaceutical industry as a solubilizing agent for poorly water-soluble drugs.[1] Its unique structure, featuring a hydrophilic exterior and a lipophilic inner cavity, allows for the formation of non-covalent inclusion complexes with a variety of drug molecules.[2] This guide provides a detailed overview of the mechanism of action, quantitative analysis of its solubilizing effects, and the experimental protocols used to characterize these interactions.

Introduction to Sulfobutylether-β-Cyclodextrin

Cyclodextrins are a family of cyclic oligosaccharides derived from starch. The natural β-cyclodextrin, composed of seven glucopyranose units, has limited aqueous solubility and has been associated with renal toxicity.[3][4] To overcome these limitations, derivatives such as SBE-β-CD have been developed. SBE-β-CD is a polyanionic β-cyclodextrin derivative where sulfobutyl ether groups are tethered to the core structure.[5] This modification dramatically increases water solubility (>50 times that of β-CD), improves the drug-binding capacity, and enhances its safety profile, making it suitable for various administration routes, including intravenous injections.[4][6][7]

The structure of SBE-β-CD takes the shape of a truncated cone, with a hydrophobic internal cavity and a hydrophilic outer surface. This structural arrangement is the key to its function as a solubilizing agent.[8]

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which SBE-β-CD enhances drug solubility is through the formation of water-soluble inclusion complexes.[4] This process involves the encapsulation of a poorly soluble drug molecule (the "guest") within the hydrophobic cavity of the SBE-β-CD molecule (the "host").

The key driving forces behind this complexation include:

-

Hydrophobic Interactions: The non-polar drug molecule is driven out of the aqueous environment and into the less polar, hydrophobic cavity of the cyclodextrin. This process is entropically favorable as it releases high-energy water molecules from the cavity into the bulk solution.[3]

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity.

-

Hydrogen Bonding: While the interior is primarily hydrophobic, hydrogen bonds can form between the drug and the hydroxyl groups of the cyclodextrin, contributing to complex stability.[3]

-

Electrostatic Interactions: The anionic sulfobutyl groups can provide favorable electrostatic interactions with positively charged guest molecules, further enhancing binding affinity.[9]

Upon complexation, the hydrophobic drug is effectively shielded from the aqueous environment, presenting a new entity with the hydrophilic characteristics of the S-β-CD exterior, thereby significantly increasing its apparent water solubility.[6] Another proposed mechanism for the enhanced dissolution rate is the reduction of drug crystallinity or complete amorphization upon complex formation.[4]

Mechanism of SBE-β-CD Drug Solubilization.

Quantitative Analysis of Solubilization

The interaction between a drug and SBE-β-CD can be quantified by determining the stoichiometry of the complex and its apparent stability constant (K_s) or binding constant (K). These parameters are crucial for understanding the efficiency of solubilization. A 1:1 stoichiometry is most common, where one drug molecule complexes with one SBE-β-CD molecule.[10] Stability constants in the range of 200 to 5,000 M⁻¹ are often indicative of improved oral bioavailability.[10]

| Drug | Stoichiometry (Drug:CD) | Stability Constant (K_s or K) (M⁻¹) | Solubility Increase | Reference |

| Remdesivir (B604916) | 1:1 | N/A (pH dependent) | Significantly Increased | [11] |

| Docetaxel | 1:1 | 127.6 | ~800-fold | [12] |

| Diclofenac Sodium | 1:1 | 5009.57 ± 54.42 | Most significant among CDs tested | [13] |

| Isoliquiritigenin | 1:1 | N/A | From 13.6 µM to 4.05 mM | [14] |

| Rutin | 1:1 | 9660 | ~20-fold | [15] |

| Ibrutinib | 1:1 | 1000 | N/A | [16] |

| Carbamazepine | 1:1 | 498.04 | 35-fold | [10] |

| Phloretin | 1:1 | 15,856 | N/A | [17] |

Note: N/A indicates data not specified in the provided context. The effectiveness of solubilization can be influenced by factors such as pH and temperature.[11]

Experimental Protocols for Characterization

Several analytical techniques are employed to study and confirm the formation of drug-SBE-β-CD inclusion complexes.

Phase-Solubility Studies

This is the most common method to determine the stoichiometry and apparent stability constant of a drug-cyclodextrin complex.[18]

Detailed Methodology:

-

Preparation of Solutions: A series of aqueous solutions with increasing concentrations of SBE-β-CD are prepared.

-

Drug Addition: An excess amount of the poorly soluble drug is added to each SBE-β-CD solution in sealed vials.

-

Equilibration: The resulting suspensions are agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a specified period (e.g., 48-72 hours) until equilibrium is reached.[12]

-

Sample Processing: After equilibration, the suspensions are filtered (typically through a 0.22 or 0.45 µm filter) to remove the undissolved drug.

-

Concentration Analysis: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][14]

-

Data Analysis: A phase-solubility diagram is constructed by plotting the total drug concentration against the SBE-β-CD concentration. A linear plot (A_L-type) with a slope less than 1 typically indicates the formation of a 1:1 soluble complex.[10] The stability constant (K_{1:1}) can be calculated from the slope and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation: K_{1:1} = \text{slope} / (S₀ \times (1 - \text{slope}))[12][14]

References

- 1. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 2. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. abmole.com [abmole.com]

- 6. nbinno.com [nbinno.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking assisted exploration on solubilization of poorly soluble drug remdesivir in sulfobutyl ether-tycyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety | MDPI [mdpi.com]

- 13. publishing.emanresearch.org [publishing.emanresearch.org]

- 14. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 15. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

what is the structure of sulfobutylether-β-cyclodextrin

An In-depth Technical Guide to the Core Structure of Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Introduction

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) that has garnered significant attention in the pharmaceutical industry as a powerful excipient for drug formulation.[1][2][3] Its unique structural characteristics impart desirable physicochemical properties, most notably a significant increase in aqueous solubility and a favorable safety profile compared to its parent molecule, β-cyclodextrin.[4] This technical guide provides a comprehensive overview of the core structure of SBE-β-CD, including its chemical composition, key structural features, and the methods used for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmaceutical excipient.

Chemical Structure and Composition

Sulfobutylether-β-cyclodextrin is a polyanionic cyclic oligosaccharide.[2] The core of the molecule is β-cyclodextrin, a torus-shaped macrocycle comprised of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds.[3] The key modification in SBE-β-CD is the substitution of the hydroxyl groups on the glucopyranose units with sulfobutyl ether chains.

The chemical synthesis of SBE-β-CD involves the reaction of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. This reaction leads to the random substitution of the hydroxyl groups at the 2, 3, and 6 positions of the glucose units with sulfobutyl ether groups. The general chemical formula for the sodium salt of SBE-β-CD is C₄₂H₇₀₋ₙO₃₅ · (C₄H₈SO₃Na)ₙ.[5]

A critical parameter defining a specific SBE-β-CD product is its average degree of substitution (DS) , which represents the average number of sulfobutyl ether groups per β-cyclodextrin molecule. For pharmaceutical-grade SBE-β-CD, such as the commercially available Captisol®, the average degree of substitution is typically around 6.5.[6] This means that, on average, there are about 6.5 sulfobutyl ether groups distributed among the 21 possible hydroxyl positions on the β-cyclodextrin core. The result is a complex mixture of isomers with varying numbers and positions of sulfobutyl ether substituents.

The presence of the anionic sulfonate groups at the terminus of the ether chains dramatically increases the aqueous solubility of the cyclodextrin. The sulfobutyl ether groups extend from the wider face of the cyclodextrin torus, enhancing its ability to form inclusion complexes with a wide range of drug molecules.

Physicochemical Properties

The structural modifications of SBE-β-CD result in significantly different physicochemical properties compared to the parent β-cyclodextrin. A summary of these key properties is presented in the table below.

| Property | Value | References |

| Average Molecular Formula | C₄₂H₇₀₋ₙO₃₅ · (C₄H₈O₃SNa)ₙ (where n is the degree of substitution) | [7] |

| Average Molecular Weight (DS ≈ 6.5) | Approximately 2163 g/mol | [5] |

| Appearance | White to off-white amorphous powder | [7] |

| Solubility in Water (25 °C) | > 50 g/100 mL | [4][7] |

| Average Degree of Substitution (DS) | 6.2 - 6.9 (for USP grade) | [7][8] |

Structural Visualization

The following diagram, generated using the DOT language, illustrates the fundamental structure of Sulfobutylether-β-Cyclodextrin. It depicts the core β-cyclodextrin ring composed of seven glucopyranose units and highlights the potential substitution sites for the sulfobutyl ether groups.

Experimental Protocols

Synthesis of Sulfobutylether-β-Cyclodextrin

The following is a generalized protocol for the synthesis of SBE-β-CD based on patent literature.[9][10]

Materials:

-

β-Cyclodextrin

-

1,4-Butane sultone

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Organic solvent (e.g., tetrahydrofuran (B95107) or 1,4-dioxane) (optional)

Procedure:

-

Prepare an aqueous solution of sodium hydroxide.

-

Dissolve β-cyclodextrin in the alkaline solution with stirring. The use of a co-solvent may enhance the solubility of the reactants.

-

Heat the reaction mixture to a specified temperature (e.g., 70-75 °C).

-

Slowly add 1,4-butane sultone to the reaction mixture. The molar ratio of 1,4-butane sultone to β-cyclodextrin will influence the final average degree of substitution.

-

Maintain the reaction at the elevated temperature with continuous stirring for a set period.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

-

Purify the product to remove unreacted starting materials and byproducts. This is typically achieved through techniques such as dialysis, ultrafiltration, or chromatography.[10][11]

-

The purified SBE-β-CD solution is then typically lyophilized to obtain a solid powder.

Determination of the Average Degree of Substitution by Capillary Electrophoresis

Capillary Electrophoresis (CE) is the standard method for determining the average degree of substitution of SBE-β-CD as specified by the United States Pharmacopeia (USP).[8][12] The method separates the different substituted isomers based on their charge-to-size ratio.

Instrumentation and Reagents:

-

Capillary Electrophoresis system with a UV detector

-

Bare fused-silica capillary

-

Background electrolyte (BGE): A buffer solution, for example, containing benzoic acid and Tris.[8]

-

SBE-β-CD sample and reference standard

-

Deionized water

Procedure:

-

Prepare the background electrolyte and degas it.

-

Prepare the SBE-β-CD sample and reference standard solutions in deionized water at a known concentration.

-

Flush the capillary with the background electrolyte.

-

Inject the sample or standard solution into the capillary.

-

Apply a high voltage across the capillary to initiate the electrophoretic separation.

-

Detect the separated components as they pass through the detector. The different degrees of substitution will result in distinct peaks.

-

Identify the peaks corresponding to the different degrees of substitution (typically from 1 to 10).[12]

-

Calculate the corrected peak area for each degree of substitution.

-

The average degree of substitution is then calculated by summing the products of the mole fraction of each species and its degree of substitution. The USP provides specific criteria for system suitability and acceptance.[8][12]

Conclusion

The unique structure of sulfobutylether-β-cyclodextrin, characterized by a hydrophilic exterior due to the sulfobutyl ether groups and a hydrophobic inner cavity, is the foundation of its utility as a pharmaceutical excipient. The ability to precisely control the average degree of substitution during synthesis and to accurately characterize the final product using techniques like capillary electrophoresis is crucial for ensuring its quality, safety, and performance in drug formulations. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and effectively utilize this versatile molecule.

References

- 1. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 2. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy SBE-β-CD | 182410-00-0 | Purity: >98% [smolecule.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclolab [cyclolab.hu]

- 8. lcms.cz [lcms.cz]

- 9. US10246524B2 - Method for preparing sulfobutyl ether-β-cyclodextrin - Google Patents [patents.google.com]

- 10. WO2018146698A1 - Improved method for the preparation of sulfobutylether beta cyclodextrin sodium - Google Patents [patents.google.com]

- 11. CN103694376A - Method for preparing sulfobutyl ether-beta-cyclodextrin - Google Patents [patents.google.com]

- 12. sciex.com [sciex.com]

Synthesis of Sulfobutylether-β-Cyclodextrin: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the laboratory synthesis of sulfobutylether-β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386) widely used as a pharmaceutical excipient to enhance the solubility and stability of poorly water-soluble drugs.[1][2] The synthesis involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions.[1][3] This document outlines the reaction, purification, and characterization of SBE-β-CD, presenting quantitative data in structured tables and visualizing the experimental workflow.

Synthesis Protocol

The following protocol is a composite of established laboratory methods detailed in scientific literature and patents.[4] It describes a typical batch synthesis process suitable for a laboratory setting.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Grade |

| β-Cyclodextrin (β-CD) | C₄₂H₇₀O₃₅ | 1134.98 | >98%, preferably recrystallized |

| 1,4-Butane sultone | C₄H₈O₃S | 136.17 | >99% |

| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | ACS Reagent Grade |

| Tetrahydrofuran (B95107) (THF) or 1,4-Dioxane (B91453) | C₄H₈O / C₄H₈O₂ | - | Anhydrous |

| Deionized Water | H₂O | - | High-purity |

| Activated Carbon | C | - | Decolorizing grade |

Experimental Procedure

The synthesis of SBE-β-CD is typically carried out as a one-pot reaction followed by a multi-step purification process.

Step 1: Preparation of the Alkaline β-Cyclodextrin Solution

-

In a reaction flask, prepare a sodium hydroxide solution of a specified normality (e.g., 3.7 N).

-

Introduce a small amount of an organic solvent such as tetrahydrofuran or 1,4-dioxane to the alkaline solution to improve the solubility of the 1,4-butane sultone.[4]

-

Heat the mixture to a temperature between 60°C and 70°C.

-

Slowly add β-cyclodextrin to the heated alkaline solution while stirring to form a homogenous mixture.[4]

Step 2: Alkylation Reaction

-

Increase the temperature of the β-cyclodextrin solution to between 70°C and 75°C.

-

Slowly add 1,4-butane sultone dropwise to the reaction mixture over a period of 60-90 minutes.[5]

-

Maintain the reaction temperature at 70°C to 75°C and continue stirring.

-

Monitor and maintain the pH of the reaction system above 9 to ensure the reaction proceeds.[4]

-

After the addition is complete, allow the reaction to proceed for several hours until the desired degree of substitution is achieved.

Step 3: Cooling and Neutralization

-

Once the reaction is complete, cool the reaction mixture to room temperature (20°C to 25°C).[4]

-

Neutralize the excess sodium hydroxide with a suitable acid, such as hydrochloric acid, to a pH of approximately 7.

Purification of SBE-β-CD

The crude reaction mixture contains the desired SBE-β-CD, unreacted β-cyclodextrin, salts, and byproducts from the hydrolysis of 1,4-butane sultone (e.g., 4-hydroxybutane-1-sulfonic acid).[6] A thorough purification process is crucial to obtain a pharmaceutical-grade product.

Step 1: Dialysis or Ultrafiltration

-

Transfer the neutralized reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1000 Da).[7]

-

Perform dialysis against deionized water to remove inorganic salts and low molecular weight impurities. Ultrasonic dialysis can be employed to expedite this process.[4][7]

-

Alternatively, ultrafiltration can be used with a membrane of around 1 kDa to achieve the same separation.[5]

Step 2: Decolorization

-

Treat the dialyzed solution with activated carbon to remove colored impurities. The amount of activated carbon is typically between 0.05 and 0.2 g per gram of the initial β-cyclodextrin used.[7]

-

Stir the mixture for a specified period and then filter to remove the activated carbon.

-

The treatment with activated carbon can be repeated until the UV absorbance of the product solution is below a certain threshold (e.g., <0.5 AU).[4][7]

Step 3: Final Filtration and Concentration

-

Filter the decolorized solution through a fine filter (e.g., 0.22-0.65 μm) to remove any remaining particulates.[4][7]

-

Concentrate the purified SBE-β-CD solution, for instance, until the SBE-β-CD content is between 30-35% by weight.[4][7]

Step 4: Isolation of the Final Product

-

The final product can be obtained by either freeze-drying (lyophilization) or spray drying the concentrated solution to yield a white powder.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of SBE-β-CD based on various reported protocols.

Table 1: Reactant Molar Ratios and Reaction Conditions

| Parameter | Value | Reference |

| Molar Ratio of β-CD : 1,4-Butane Sultone | 1 : 8 to 1 : 10 | [4][5] |

| Molar Ratio of β-CD : NaOH | 1 : 7 to 1 : 10.5 | [4][7] |

| Reaction Temperature | 70 - 75 °C | [4] |

| Reaction pH | > 9 | [4] |

Table 2: Yield and Degree of Substitution

| Parameter | Value | Reference |

| Average Yield | 75 - 80% | [4][7] |

| Average Degree of Substitution (DS) | 6.2 - 6.9 | [3] |

| Target DS for Captisol® | ~6.5 | [2] |

Characterization

The primary method for characterizing SBE-β-CD is Capillary Electrophoresis (CE) . This technique separates the different SBE-β-CD isomers based on their degree of substitution, allowing for the determination of the average degree of substitution (ADS).[3][8] The United States Pharmacopeia (USP) outlines a standardized CE method for this analysis.[8] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be employed for structural confirmation and purity assessment.[9]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis and purification of SBE-β-CD.

Caption: Simplified reaction scheme for the synthesis of SBE-β-CD.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. US10246524B2 - Method for preparing sulfobutyl ether-β-cyclodextrin - Google Patents [patents.google.com]

- 5. WO2018146698A1 - Improved method for the preparation of sulfobutylether beta cyclodextrin sodium - Google Patents [patents.google.com]

- 6. cyclodextrinnews.com [cyclodextrinnews.com]

- 7. CN103694376A - Method for preparing sulfobutyl ether-beta-cyclodextrin - Google Patents [patents.google.com]

- 8. sciex.com [sciex.com]

- 9. researchgate.net [researchgate.net]

Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A Comprehensive Technical Guide for Pre-formulation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sulfobutylether-β-cyclodextrin (SBE-β-CD). The information herein is intended to support researchers, scientists, and drug development professionals in their pre-formulation activities, enabling a deeper understanding of this versatile excipient for enhancing the solubility, stability, and bioavailability of poorly soluble drug candidates.

Introduction to Sulfobutylether-β-Cyclodextrin

Sulfobutylether-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The substitution of hydroxyl groups with sulfobutyl ether groups significantly enhances its aqueous solubility and safety profile compared to its parent molecule.[1][2] SBE-β-CD is a polyanionic, non-hygroscopic, and crystalline substance that forms inclusion complexes with a wide range of drug molecules, thereby improving their pharmaceutical properties.[3] Its ability to act as a solubilizing and stabilizing agent has led to its use in numerous approved pharmaceutical formulations.[1][4]

Physicochemical Properties of SBE-β-CD

A thorough understanding of the physicochemical properties of SBE-β-CD is crucial for successful formulation development. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of SBE-β-CD

| Property | Value | References |

| Molecular Weight ( g/mol ) | Varies with the degree of substitution, typically ranging from 2083 to 2257.[5][6] | [4][5][6][7][8][9] |

| Appearance | White to off-white, amorphous powder. | [6][10] |

| Solubility in Water | ≥ 100 mg/mL.[11][12] Significantly higher than β-cyclodextrin (>70 g/100 mL at 25°C).[13][14] | [11][12][13][14] |

| pH (of a 30% w/v solution) | 4.0 - 6.8 | [10][15] |

| Average Degree of Substitution (DS) | Typically between 6.2 and 6.9 for pharmaceutical grades.[15][16] | [1][15][16] |

Table 2: Thermal Properties of SBE-β-CD

| Property | Description | Value | References |

| Glass Transition Temperature (Tg) | The temperature at which the amorphous solid transitions from a rigid to a more rubbery state. | Maximally freeze-concentrated Tg is -28.5°C.[17] | [17] |

| Melting Point | Melts over a range, typically between 266-274°C, often accompanied by decomposition. | 266-274°C | [6] |

| Decomposition | Thermal degradation occurs at elevated temperatures. | Anhydrous SBE-β-CD is stable up to approximately 239°C.[6] | [6] |

Experimental Protocols for Characterization

Accurate and reproducible characterization of SBE-β-CD and its inclusion complexes is paramount. The following sections detail the methodologies for key analytical techniques.

Determination of Average Degree of Substitution (DS) by Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for determining the degree of substitution of SBE-β-CD by separating the differently substituted cyclodextrin (B1172386) molecules based on their charge-to-size ratio.[1][7]

Instrumentation:

-

Agilent 7100 Capillary Electrophoresis System or equivalent.[7]

-

Bare fused-silica capillary (e.g., 50 µm i.d., 56 cm effective length).[7]

-

UV detector.[1]

Reagents:

-

Running electrolyte: 30 mM benzoic acid, pH adjusted to 8.0 with 100 mM Tris buffer.[7]

-

Capillary conditioning solutions: 0.1 M NaOH, deionized water.[1]

-

Sample and Standard solutions: 10 mg/mL of SBE-β-CD in deionized water, filtered through a 0.45 µm syringe filter.[7]

Procedure:

-

Capillary Conditioning: At the start of each day, rinse the capillary with 0.1 M NaOH for 30 minutes, followed by deionized water for 2 hours, and then the running electrolyte for 1 hour.[1]

-

Separation Method: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (3 min), and running electrolyte (3 min).[1]

-

Injection: Inject the sample or standard solution hydrodynamically (e.g., 0.5 psi for 10 seconds).[1]

-

Separation: Apply a voltage of 30 kV for 30 minutes. Maintain the capillary and sample compartment temperature at 25°C.[1]

-

Detection: Use indirect UV detection at 200 nm.[1]

-

Data Analysis: Identify the peaks corresponding to the different degrees of substitution based on their relative migration times. Calculate the average degree of substitution based on the peak areas.[1]

Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry of the drug-cyclodextrin complex and its apparent stability constant (Ks).[5][11]

Materials:

-

Drug substance.

-

Sulfobutylether-β-cyclodextrin.

-

Aqueous buffer of desired pH.

-

Shaking water bath or orbital shaker.

-

Analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC).

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

-

Add an excess amount of the drug to each SBE-β-CD solution in sealed containers.

-

Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.[18]

-

After equilibration, centrifuge or filter the samples to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in the supernatant or filtrate using a validated analytical method.

-

Plot the concentration of the dissolved drug against the concentration of SBE-β-CD.

-

Analyze the resulting phase solubility diagram. An AL-type diagram, which is a linear plot with a slope less than one, indicates the formation of a 1:1 soluble complex.[11]

-

Calculate the apparent stability constant (Ks) from the slope and the intrinsic solubility of the drug (S0) using the following equation: Ks = slope / [S0 * (1 - slope)][11]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to investigate the thermal properties of SBE-β-CD and to confirm the formation of inclusion complexes.[13]

Instrumentation:

-

Differential Scanning Calorimeter.

-

Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan.[2]

-

Place the sample pan and an empty reference pan into the instrument.

-

For DSC , heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature. The resulting thermogram will show endothermic or exothermic peaks corresponding to events like melting, crystallization, and glass transitions.[2]

-

For TGA , heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the change in mass as a function of temperature. The TGA curve provides information about dehydration and decomposition.[15]

-

Analyze the thermograms. The disappearance or shifting of the drug's melting peak in the DSC thermogram of a drug-SBE-β-CD complex is indicative of inclusion complex formation.[13]

Powder X-Ray Diffractometry (PXRD)

PXRD is a valuable tool for characterizing the solid-state properties of SBE-β-CD and its inclusion complexes. It can differentiate between crystalline and amorphous materials.[6]

Instrumentation:

-

Powder X-ray Diffractometer.

Procedure:

-

Place a small amount of the powdered sample onto the sample holder.

-

Scan the sample over a defined 2θ range (e.g., 5-40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Record the diffraction pattern.

-

Analyze the diffractograms. Crystalline materials will exhibit sharp, well-defined peaks, while amorphous materials will show a broad halo. The disappearance of the characteristic crystalline peaks of a drug in the diffractogram of its complex with SBE-β-CD suggests the formation of an amorphous inclusion complex.[6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and interactions between the host (SBE-β-CD) and guest (drug) molecules in an inclusion complex.[8]

Instrumentation:

-

NMR Spectrometer (e.g., 400 or 500 MHz).

Solvent:

-

Deuterated water (D₂O) is commonly used for SBE-β-CD and its water-soluble complexes.

Procedure:

-

Dissolve the sample (SBE-β-CD, drug, or inclusion complex) in the appropriate deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Analyze the chemical shifts of the protons.

-

In an inclusion complex, the protons of the drug molecule that are located inside the cyclodextrin cavity will typically show a change in their chemical shifts (upfield or downfield) compared to the free drug molecule. The protons on the inner surface of the SBE-β-CD cavity (H-3 and H-5) often also exhibit chemical shift changes, providing evidence of inclusion.[17]

Visualizing Key Concepts and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental aspects of SBE-β-CD in pre-formulation.

Caption: Chemical Structure of SBE-β-CD.

Caption: Inclusion Complex Formation Process.

Caption: Pre-formulation Workflow with SBE-β-CD.

References

- 1. sciex.com [sciex.com]

- 2. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyclolab.hu [cyclolab.hu]

- 5. Phase solubility studies: Significance and symbolism [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. publishing.emanresearch.org [publishing.emanresearch.org]

- 11. researchgate.net [researchgate.net]

- 12. access.sent2promo.com [access.sent2promo.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fpe.umd.edu [fpe.umd.edu]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Inclusion Complex Formation of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

Abstract

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin, has emerged as a critical enabling excipient in modern drug development. Its unique molecular structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows for the formation of non-covalent inclusion complexes with a wide range of poorly soluble drug molecules. This encapsulation leads to significant improvements in drug solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the core principles governing the formation of SBE-β-CD inclusion complexes, detailed experimental protocols for their characterization, and a summary of quantitative data to aid in formulation development.

The Core Mechanism of Inclusion Complex Formation

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide composed of seven glucopyranose units. The introduction of sulfobutyl ether groups on the hydroxyl moieties of the parent β-cyclodextrin significantly enhances its aqueous solubility and reduces the renal toxicity associated with the parent molecule.[1] The formation of an inclusion complex is a dynamic, reversible process where a guest molecule (drug) partitions from the aqueous solvent and becomes encapsulated within the hydrophobic cavity of the SBE-β-CD host molecule.

The primary driving forces for this complexation include:

-

Hydrophobic Interactions: The non-polar guest molecule is driven out of the aqueous environment and into the hydrophobic cavity of the SBE-β-CD.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the interior of the cyclodextrin (B1172386) cavity.

-

Release of High-Energy Water Molecules: The hydrophobic cavity of SBE-β-CD contains high-energy water molecules. The displacement of these molecules by a guest molecule is an entropically favorable process that contributes to the overall stability of the complex.

-

Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the SBE-β-CD.

The stoichiometry of these complexes is most commonly 1:1, meaning one drug molecule is encapsulated within one SBE-β-CD molecule.[2][3]

Quantitative Analysis of Complexation

The formation of inclusion complexes can be quantified to understand the binding affinity and the extent of solubility enhancement. This data is crucial for selecting appropriate drug candidates for formulation with SBE-β-CD and for optimizing the formulation composition.

Solubility Enhancement

The most significant advantage of SBE-β-CD is its ability to dramatically increase the aqueous solubility of poorly soluble drugs. The extent of this enhancement is drug-dependent and can be quantified as a fold-increase in solubility.

| Drug | Initial Solubility | Final Solubility with SBE-β-CD | Fold Increase | Reference |

| Isoliquiritigenin (ISL) | 13.6 µM | 4.05 mM | ~298 | [2] |

| Docetaxel (DTX) | ~0.004 µg/mL | ~3.2 µg/mL (with 20% SBE-β-CD) | ~800 | [1] |

| Nimodipine (ND) | 4.75 x 10-6 M | 1.045 x 10-4 M | ~22 | [4] |

| Amiodarone HCl (AMD) | 0.35 mg/mL | 68.62 mg/mL | ~196 | [5] |

| Itraconazole | Varies with pH | - | ~125 | [6] |

| Progesterone (B1679170) | Very low | - | ~7000 | [6] |

Stability Constants (Kc)

The stability constant (also referred to as the binding constant or association constant, Kc or K1:1) is a measure of the affinity between the drug and SBE-β-CD. Higher Kc values indicate a stronger interaction and a more stable complex. Stability constants are typically determined from phase solubility studies.

| Drug | Stability Constant (Kc or K1:1) (M-1) | Reference |

| Isoliquiritigenin (ISL) | 3864 | [2] |

| Docetaxel (DTX) | 127.6 | [1] |

| Diclofenac Sodium | 5009.57 ± 54.42 | [3] |

| Nimodipine (ND) | 1410.6 | [4] |

| Carbamazepine (CBZ) | 498.04 | [7] |

Thermodynamic Parameters

The thermodynamics of inclusion complex formation can be elucidated by determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide insight into the driving forces of the complexation process. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these values.

-

ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous complexation process. It is calculated using the equation: ΔG = -RTlnK, where R is the gas constant, T is the absolute temperature, and K is the binding constant.

-

ΔH (Enthalpy): A negative ΔH indicates that the complexation is an exothermic process, often driven by van der Waals interactions and hydrogen bonding.

-

ΔS (Entropy): A positive ΔS indicates an increase in the disorder of the system, which is often the case due to the release of ordered water molecules from the cyclodextrin cavity.

| Drug | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Driving Force | Reference |

| Dexamethasone Phosphate | -9.7 | - | - | Enthalpy Driven | [7] |

| Prednisolone Phosphate | -11.2 | -23.5 | - | Enthalpy Driven | [7] |

| Lycorine HCl | - | - | -3.72 to -4.88 kJ/mol | Spontaneous |

Experimental Protocols for Characterization

A suite of analytical techniques is employed to confirm the formation of an inclusion complex and to characterize its properties.

Phase Solubility Study

This is a fundamental experiment to determine the stoichiometry of the complex and its stability constant (Kc).

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0-20 mM).

-

Add an excess amount of the drug to each solution in sealed vials.

-

Shake the vials at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.[2]

-

After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the concentration of the dissolved drug against the concentration of SBE-β-CD. The resulting phase solubility diagram is analyzed. An AL-type linear plot is indicative of a 1:1 complex.[1]

-

Calculate the stability constant (Kc) from the slope of the linear portion of the plot using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)), where S0 is the intrinsic solubility of the drug in the absence of SBE-β-CD.[2]

Job's Plot (Continuous Variation Method)

Job's plot is used to confirm the stoichiometry of the inclusion complex, most commonly a 1:1 ratio.

Protocol:

-

Prepare equimolar stock solutions of the drug and SBE-β-CD in a suitable solvent system.

-

Prepare a series of solutions by mixing the stock solutions in varying molar ratios (from 0 to 1), while keeping the total molar concentration constant.

-

Measure a physical property that is sensitive to complex formation, such as UV-Vis absorbance, at a specific wavelength.

-

Calculate the change in the measured property (e.g., ΔAbsorbance) for each solution.

-

Plot ΔAbsorbance multiplied by the mole fraction of the drug (R) against R.

-

The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. A maximum at R = 0.5 indicates a 1:1 stoichiometry.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Obtain FTIR spectra of the pure drug, pure SBE-β-CD, a physical mixture of the two, and the prepared inclusion complex.

-

Interpretation: Changes in the characteristic absorption bands of the drug (e.g., stretching or bending vibrations) in the spectrum of the inclusion complex compared to the pure drug and the physical mixture suggest that the drug is encapsulated within the SBE-β-CD cavity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: 1H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly useful. Spectra are recorded for the pure drug, pure SBE-β-CD, and the inclusion complex in a suitable solvent (e.g., D2O).

-

Interpretation: In 1H NMR, changes in the chemical shifts of the protons of the drug and the inner protons (H3 and H5) of the SBE-β-CD cavity confirm complex formation. 2D ROESY can provide information about the spatial proximity of the drug and SBE-β-CD protons, helping to elucidate the geometry of the inclusion complex.

Differential Scanning Calorimetry (DSC):

-

Protocol: Obtain DSC thermograms for the pure drug, pure SBE-β-CD, a physical mixture, and the inclusion complex. Samples are heated at a constant rate under a nitrogen atmosphere.

-

Interpretation: The disappearance or shifting of the endothermic peak corresponding to the melting point of the crystalline drug in the thermogram of the inclusion complex indicates that the drug has been encapsulated and is present in an amorphous or molecularly dispersed state within the SBE-β-CD.

Molecular Modeling of Inclusion Complexes

Molecular modeling and dynamics simulations are powerful computational tools used to predict and understand the interactions between a drug and SBE-β-CD at the atomic level. These methods can predict the most stable conformation of the inclusion complex and calculate the binding free energy.

Typical Workflow:

-

System Preparation: Obtain or build 3D structures of the drug molecule and SBE-β-CD.

-

Molecular Docking: Perform docking simulations to predict the most likely binding pose of the drug within the SBE-β-CD cavity.

-

Molecular Dynamics (MD) Simulation: Place the docked complex in a simulated aqueous environment and run an MD simulation to observe the dynamic behavior of the complex over time. This helps to assess the stability of the predicted binding pose.

-

Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex from the MD simulation trajectory. This provides a theoretical estimation of the complex stability.

Conclusion

The formation of inclusion complexes with Sulfobutyl Ether-β-Cyclodextrin is a versatile and effective strategy to overcome the challenges associated with poorly soluble drugs. By understanding the core principles of complexation and employing a systematic approach to characterization, researchers and drug development professionals can effectively leverage this technology to enhance the performance and therapeutic potential of a wide range of active pharmaceutical ingredients. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and development of SBE-β-CD-enabled drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Influence of Degree of Substitution on the Physicochemical and Biological Properties of Sulfobutyl Ether-β-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has emerged as a critical enabling excipient in modern pharmaceutical formulations, primarily due to its remarkable ability to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs). A key parameter governing the performance of SBE-β-CD is its average degree of substitution (DS), which dictates its physicochemical and biological properties. This technical guide provides an in-depth analysis of how the DS of SBE-β-CD influences its critical attributes, including solubility, drug complexation, and safety. Detailed experimental protocols for the synthesis and characterization of SBE-β-CD are provided, along with a comprehensive summary of quantitative data to aid researchers and formulation scientists in the rational selection and application of this versatile excipient.

Introduction

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units. The substitution of hydroxyl groups on the native β-cyclodextrin molecule with sulfobutyl ether groups imparts several advantageous properties, most notably a significant increase in aqueous solubility and a favorable safety profile compared to its parent molecule.[1][2] SBE-β-CD is a polyanionic compound that exists as a mixture of isomers with a varying number of sulfobutyl ether groups.[1] The average number of these groups per cyclodextrin (B1172386) molecule is defined as the degree of substitution (DS), a critical quality attribute that significantly impacts its functionality as a pharmaceutical excipient.[3] Commercially, SBE-β-CD is available under the brand name Captisol®, which has a DS of approximately 6.2-6.9.[2][4]

The primary mechanism by which SBE-β-CD enhances drug solubility is through the formation of non-covalent inclusion complexes. The toroidal structure of the cyclodextrin molecule features a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate lipophilic drug molecules, effectively shielding them from the aqueous environment and thereby increasing their apparent solubility.[5]

This guide will explore the synthesis of SBE-β-CD, the analytical methods for determining its DS, and the profound effect of the DS on its key properties.

Synthesis of Sulfobutyl Ether-β-Cyclodextrin

The synthesis of SBE-β-CD involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions.[6] The reaction is typically carried out in an aqueous solution with the addition of an organic solvent to improve the solubility of the reactants.[7]

Logical Workflow for SBE-β-CD Synthesis

Caption: General workflow for the synthesis of SBE-β-CD.

Experimental Protocol: Synthesis of SBE-β-CD

The following protocol is a representative example for the synthesis of SBE-β-CD. The molar ratio of reactants can be adjusted to target a specific average degree of substitution.

Materials:

-

β-Cyclodextrin

-

1,4-Butane sultone

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

Hydrochloric acid (HCl) for neutralization

-

Activated carbon

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a reaction flask, add the organic solvent (e.g., 1.0 ml of THF) to a 3.7 N aqueous solution of sodium hydroxide (61.7 mmol).[7] Control the temperature at 20-30°C.

-

Addition of β-Cyclodextrin: Increase the temperature of the mixture to 60-70°C and add β-cyclodextrin (10 g, 8.8 mmol).[7] Stir until the β-cyclodextrin is completely dissolved.

-

Alkylation Reaction: Heat the solution to 70-75°C. Slowly add 1,4-butane sultone (9.6 g, 70.5 mmol) dropwise to the reaction mixture.[7]

-

Reaction Maintenance: Maintain the reaction temperature at 70-75°C and stir vigorously. The pH of the reaction system should be maintained above 9.[7] The reaction is typically allowed to proceed for several hours.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to 20-25°C.[7] Neutralize the solution with a suitable acid, such as hydrochloric acid, to a pH of approximately 7.

-

Purification:

-

Product Isolation: The purified SBE-β-CD solution is freeze-dried (lyophilized) to obtain a white powder.[7]

Characterization of SBE-β-CD and Determination of Degree of Substitution

The characterization of SBE-β-CD is crucial to ensure its quality and performance. The most important parameter is the average degree of substitution (DS), which is typically determined by capillary electrophoresis (CE).

Experimental Workflow for DS Determination by Capillary Electrophoresis

Caption: Workflow for determining the average DS of SBE-β-CD by CE.

Experimental Protocol: Determination of Average DS by Capillary Electrophoresis

This protocol is based on methods described in the United States Pharmacopeia (USP) and other published literature.[8][9]

Instrumentation and Reagents:

-

Capillary Electrophoresis (CE) system with an indirect UV detector

-

Bare fused silica (B1680970) capillary (e.g., 50 µm i.d., 56 cm effective length)

-

Benzoic acid

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Sodium hydroxide (NaOH)

-

CE grade water

Procedure:

-

Preparation of Running Electrolyte (Background Electrolyte - BGE):

-

Capillary Conditioning:

-

Sample Preparation:

-

CE Analysis:

-

Data Analysis:

-

The electropherogram will show a series of peaks, each corresponding to SBE-β-CD molecules with a different number of sulfobutyl ether groups.

-

Calculate the corrected peak area for each peak by dividing the peak area by the migration time.

-

The average degree of substitution is calculated using the formula specified in the relevant pharmacopeia.

-

Effect of Degree of Substitution on SBE-β-CD Properties

The degree of substitution is a critical parameter that influences several key properties of SBE-β-CD, including its solubility, hygroscopicity, drug complexation ability, and toxicological profile.

Aqueous Solubility

The introduction of sulfobutyl ether groups dramatically increases the aqueous solubility of β-cyclodextrin. While β-cyclodextrin has a limited solubility of about 1.85 g/100 mL, SBE-β-CD with a DS of ~7 (SBE₇-β-CD) has a solubility of approximately 70 g/100 mL at 25°C.[9] Generally, a higher degree of substitution leads to a higher aqueous solubility.

Hygroscopicity

SBE-β-CD is hygroscopic, and the extent of moisture absorption is influenced by the DS. Studies have shown that at high relative humidity (95% RH), the moisture adsorbed follows the order SBE₇ > SBE₄ > SBE₅.[10] This property is an important consideration in the formulation and storage of drug products containing SBE-β-CD.

| Degree of Substitution (DS) | Moisture Adsorption at 95% RH |

| ~4 | Lower |

| ~5 | Lower than DS 7, Higher than DS 4 |

| ~7 | Highest |

| Table 1: Influence of Degree of Substitution on the Hygroscopicity of SBE-β-CD. Data compiled from[10]. |

Drug Complexation and Stability

The DS can have a complex and sometimes contradictory effect on the stability of inclusion complexes, which is quantified by the stability constant (Kc or Ks). For some drugs, an increase in DS leads to an increase in the stability constant, while for others, the opposite is observed.

-

Increased Stability with Higher DS: For danazol, the apparent stability constant increases as the degree of substitution of SBE-β-CD increases.[10] This is often attributed to enhanced electrostatic interactions between the negatively charged sulfonate groups of SBE-β-CD and positively charged or polarizable regions of the drug molecule.

-

Decreased or Independent Stability with Higher DS: For some neutral molecules like progesterone, the binding affinity is fairly independent of the degree of substitution.[2] In some cases, a very high DS can lead to a decrease in binding affinity due to steric hindrance from the bulky sulfobutyl ether groups at the entrance of the cyclodextrin cavity.[2]

| Drug | SBE-β-CD DS | Stability Constant (Kc/Ks) (M⁻¹) | Reference |

| Danazol | Increasing DS | Increases | [10] |

| Progesterone | 1, 4.7, 7 | Relatively independent | [2] |

| Diclofenac Sodium | ~7 | 5009.57 ± 54.42 | [11] |

| Rutin | ~7 | 9660 | [12] |

| Docetaxel | ~7 | 127.6 | [13] |

| Carbamazepine | ~7 | 498.04 | [9] |

| Table 2: Effect of Degree of Substitution on the Stability Constants of Inclusion Complexes with Various Drugs. |

Dissolution Rate Enhancement

Complexation with SBE-β-CD generally leads to a significant increase in the dissolution rate of poorly soluble drugs. For danazol, inclusion complexes with SBE-β-CD showed that more than 85% of the drug was released in less than 10 minutes, compared to only 15% from physical mixtures.[10] This enhancement is attributed to the formation of a highly soluble, amorphous complex.

Bioavailability

By improving solubility and dissolution, SBE-β-CD can significantly enhance the oral bioavailability of poorly soluble drugs. For example, the inclusion complex of erlotinib (B232) with SBE-β-CD showed a 3.6-fold increase in oral bioavailability.[2] Similarly, a solid inclusion complex of phenytoin (B1677684) demonstrated a 1.6-fold increase in peak plasma concentration and a 2-fold increase in bioavailability.[1]

Toxicological Profile

SBE-β-CD is generally considered to have a very good safety profile and is approved for parenteral administration. The degree of substitution plays a role in its toxicity, particularly its hemolytic activity. Higher degrees of substitution are associated with lower hemolytic activity. This is because the negatively charged sulfobutyl ether groups reduce the ability of the cyclodextrin to interact with and extract cholesterol from cell membranes, which is a primary mechanism of cyclodextrin-induced hemolysis.[5] Studies have shown that the hemolytic activity is in the order of SBE₇-β-CD < SBE₄-β-CD << SBE₁-β-CD << β-CD.

| SBE-β-CD Derivative | Hemolytic Activity |

| β-CD | High |

| SBE₁-β-CD | Moderate |

| SBE₄-β-CD | Low |

| SBE₇-β-CD | Very Low |

| Table 3: Influence of Degree of Substitution on the Hemolytic Activity of SBE-β-CD. Data compiled from[5]. |

Mechanism of Action and Cellular Interactions

The primary role of SBE-β-CD is as a solubilizing and stabilizing agent in pharmaceutical formulations. It is generally considered to be biologically inert and does not typically initiate specific intracellular signaling pathways. However, its interaction with cell membranes can have indirect biological consequences.

Mechanism of Drug Solubilization

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. ijpsonline.com [ijpsonline.com]

- 3. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of β-Cyclodextrin on the Structure of Sphingomyelin/Cholesterol Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into cyclodextrin-modulated interactions between protein and surfactant at specific and nonspecific binding stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyclodextrinnews.com [cyclodextrinnews.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allopregnanolone - Wikipedia [en.wikipedia.org]

Navigating the Safety Profile of Sulfobutylether-β-Cyclodextrin (SBECD) for In Vivo Research: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the toxicological profile of excipients is paramount to ensuring the safety and success of in vivo studies. Sulfobutylether-β-cyclodextrin (SBECD), a widely used solubilizing agent, possesses a well-established safety profile. This technical guide provides an in-depth overview of its toxicological characteristics, complete with quantitative data, detailed experimental methodologies, and visual representations of study designs.

Sulfobutylether-β-cyclodextrin (SBECD) is a chemically modified cyclodextrin (B1172386) designed to improve the solubility and stability of poorly water-soluble drug candidates. Its favorable safety profile has been demonstrated through a comprehensive battery of in vivo toxicological studies. Generally, SBECD is well-tolerated at high doses, and any observed effects, primarily renal tubular vacuolation, are typically reversible and not associated with functional impairment.

Repeated-Dose Toxicity

The systemic toxicity of SBECD has been evaluated in both rodent and non-rodent species following repeated intravenous administration. The primary target organ identified in these studies is the kidney.

Key Findings:

-

Rats: In 1-month and 6-month intravenous studies, the most notable findings were renal tubular vacuolation and the presence of foamy macrophages in the liver and lungs.[1][2] Mild toxicity in the kidney and liver, as a consequence of vacuolation, was observed in rats at the maximum dose of 3000 mg/kg.[1][2]

-

Dogs: In similar 1-month and 6-month intravenous studies, doses up to 1500 mg/kg produced no histopathological evidence of kidney toxicity.[1][2]

The vacuolation of renal tubular cells is considered a physiological response to the sequestration of SBECD and is reversible upon cessation of treatment.

| Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations |

| Rat | 1-month & 6-month | Intravenous | Not explicitly stated in provided search results | Reversible renal tubular vacuolation, foamy macrophages in liver and lungs at high doses. |

| Dog | 1-month & 6-month | Intravenous | >1500 mg/kg/day | No evidence of kidney toxicity at doses up to 1500 mg/kg/day. |

Experimental Protocol: Repeated-Dose Intravenous Toxicity Study

Methodology Details:

-

Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used species.

-

Administration: The test article is administered intravenously, typically as a slow bolus injection, once daily for the duration of the study (e.g., 28 days or 6 months).

-

In-Life Observations: Daily clinical observations for signs of toxicity, mortality, and morbidity are recorded. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry (including kidney and liver function markers), and urinalysis.

-

Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Reproductive and Developmental Toxicity

A series of studies have been conducted to evaluate the potential effects of SBECD on fertility, and embryonic, fetal, and postnatal development.

Key Findings:

-

SBECD had no effects on fertility and is not considered an animal teratogen.[1]

-

In a three-generation study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at a dietary level of 1.25%.

-

At a high dose of 3000 mg/kg, evidence of minimal maternal toxicity and slight perinatal toxicity was observed.[1]

| Study Type | Species | Route of Administration | NOAEL (Developmental Toxicity) | Key Observations |

| Fertility and Early Embryonic Development | Rat (Sprague-Dawley) | Intravenous | Not explicitly stated | No adverse effects on fertility. |

| Embryo-Fetal Development | Rat (Sprague-Dawley) | Intravenous | Not explicitly stated | Not teratogenic. |

| Embryo-Fetal Development | Rabbit (New Zealand White) | Intravenous | Not explicitly stated | Not teratogenic. |

| Pre- and Postnatal Development | Rat (Sprague-Dawley) | Intravenous | Not explicitly stated | Minimal perinatal toxicity at very high doses. |

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study

Methodology Details:

-

Animal Models: Time-mated Sprague-Dawley rats or New Zealand White rabbits are used.

-

Administration: SBECD is administered intravenously daily during the period of major organogenesis (e.g., gestation days 6 through 17 for rats).

-

Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout gestation. Near term, the dams are euthanized, and a caesarean section is performed.

-

Fetal Evaluation: The number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

SBECD has been evaluated for its potential to induce gene mutations and chromosomal damage in a standard battery of in vitro and in vivo genotoxicity assays.

Key Findings:

-

SBECD did not show mutagenic activity in bacterial and mammalian cells in vitro.[1]

-

It did not exhibit clastogenic activity in vitro or in vivo.[1]

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Negative |

| In Vitro Mammalian Chromosomal Aberration Test | Cultured mammalian cells (e.g., Chinese Hamster Ovary) | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Negative |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

Methodology Details:

-

Animal Model: Typically, mice are used for this assay.

-

Administration: The test substance is administered, often on two consecutive days, via a relevant route (intravenous for SBECD).

-

Sample Collection: Bone marrow is collected from the femurs or tibias at a specified time after the last dose (e.g., 24 hours).

-

Analysis: Bone marrow smears are prepared, stained, and analyzed microscopically to determine the frequency of micronucleated polychromatic erythrocytes.

Carcinogenicity

Long-term carcinogenicity studies have been conducted to assess the tumor-forming potential of cyclodextrins.

Key Findings:

-

In a 104-week study in F344 rats with the parent compound, beta-cyclodextrin, there was no evidence of carcinogenic potential at dietary concentrations up to 5%.

Local Tolerance

The local tolerance of intravenously administered SBECD has been evaluated to assess for any irritation or damage at the injection site.

Key Findings:

-

Intravenous administration of SBECD is generally well-tolerated with no significant local irritation.

Experimental Protocol: Intravenous Local Tolerance Study

Methodology Details:

-

Animal Model: Rabbits are a common model for this type of study.

-

Administration: A single dose of the SBECD formulation is administered into a marginal ear vein. A separate group receives the vehicle control.

-

Observation: The injection sites are observed for signs of local irritation (erythema, edema) at specified time points after administration.

-

Histopathology: At the end of the observation period, the injection sites are examined macroscopically and microscopically for any signs of tissue damage.

Conclusion

The extensive toxicological evaluation of sulfobutylether-β-cyclodextrin has demonstrated a strong safety profile for its use as a pharmaceutical excipient in in vivo studies. The primary finding of reversible renal tubular vacuolation at high doses is not associated with functional impairment. SBECD is not genotoxic, carcinogenic, or teratogenic. This comprehensive safety data supports its continued use in the development of new drug formulations for nonclinical and clinical investigation. Researchers can proceed with confidence in utilizing SBECD as a valuable tool to enable the in vivo assessment of poorly soluble compounds.

References

An In-depth Technical Guide on the Self-Assembly and Aggregation Behavior of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) in aqueous solutions. Understanding these phenomena is critical for the effective application of SBE-β-CD as a pharmaceutical excipient to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

Introduction to SBE-β-CD and Its Significance

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The substitution of hydroxyl groups with sulfobutyl ether groups significantly increases its aqueous solubility and reduces the renal toxicity associated with the parent β-cyclodextrin.[1] SBE-β-CD possesses a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to form non-covalent inclusion complexes with a wide range of drug molecules.[2] This "molecular encapsulation" is a key mechanism for improving the physicochemical properties of active pharmaceutical ingredients (APIs).[1]

Beyond 1:1 host-guest complexation, SBE-β-CD molecules exhibit a tendency to self-assemble and form aggregates in aqueous solutions, particularly at higher concentrations. This aggregation behavior can influence the overall performance of a drug formulation, impacting its solubilization capacity, physical stability, and even its in vivo performance. A thorough understanding of the principles governing SBE-β-CD self-assembly is therefore essential for formulation scientists.

The Phenomenon of Self-Assembly and Aggregation

The self-assembly of SBE-β-CD in an aqueous environment is a thermodynamically driven process. While the exact forces are complex, they are believed to involve a combination of hydrophobic interactions and van der Waals forces. The aggregation process is cooperative, meaning the initial formation of a dimer is less favorable than the subsequent addition of more SBE-β-CD molecules to the growing aggregate.[3]

Similar to surfactants forming micelles above a critical micelle concentration (CMC), SBE-β-CD self-assembly occurs more readily above a certain concentration known as the critical aggregation concentration (cac). Below the cac, SBE-β-CD primarily exists as individual molecules (monomers). As the concentration increases and surpasses the cac, the formation of nano- to micron-sized aggregates becomes significant. The cac of SBE-β-CD in aqueous solution is reported to be approximately 2% (m/v).[3]

Several factors can influence the self-assembly and aggregation of SBE-β-CD:

-

Concentration: This is the primary driver for aggregation. As the concentration of SBE-β-CD increases, so does the propensity for self-assembly.

-

Degree of Substitution (DS): The DS refers to the average number of sulfobutyl ether groups per cyclodextrin (B1172386) molecule. While a uniform trend has not been definitively established, the DS can influence the physicochemical properties and complexation capacity of SBE-β-CD.[2] Increasing the number of charged sulfobutyl groups can lead to greater electrostatic repulsion between molecules, potentially hindering the formation of large aggregates.[4] Conversely, the butyl chains provide additional hydrophobic surfaces that could contribute to aggregation.

-

Presence of Guest Molecules (APIs): The formation of inclusion complexes with drug molecules can significantly impact the aggregation behavior of SBE-β-CD. The nature of the guest molecule, including its size, shape, and polarity, can either promote or inhibit aggregation.

-

Temperature: Temperature can affect the thermodynamics of the aggregation process. For SBE-β-CD, the aggregation process is known to be spontaneous and exothermic.[3]

-

Ionic Strength and pH: The presence of salts and changes in pH can influence the electrostatic interactions between the anionic sulfobutyl ether groups, thereby affecting aggregation.

Quantitative Data on SBE-β-CD Aggregation

The following tables summarize key quantitative data related to the self-assembly and aggregation of SBE-β-CD in aqueous solutions.

Table 1: Critical Aggregation Concentration (cac) of SBE-β-CD

| Parameter | Value | Method | Reference |

| Critical Aggregation Concentration | ~ 2% (m/v) | DLS, ¹H NMR | [3] |

| Critical Aggregation Concentration | ~ 20 mg/mL | DLS, ¹H NMR |

Table 2: Thermodynamic Parameters of SBE-β-CD Self-Aggregation

| Parameter | Value | Method | Reference |

| Standard Free Energy (ΔG°) | -7.1 kJ/mol | Isodesmic and K₂-K models | |

| Enthalpy (ΔH°) | -27.5 kJ/mol | Isodesmic and K₂-K models | |

| Nature of Process | Spontaneous, Exothermic | Isodesmic and K₂-K models | [3] |

Table 3: Typical Size of SBE-β-CD Aggregates

| Parameter | Value | Method | Reference |

| Aggregate Size Range (diameter) | 100 - 300 nm | DLS, TEM | [4] |

| Size Population (in solution) | Three populations (including monomer) | DLS | [3] |

| Size of smaller nanoaggregates (at concentrations < 1 mg/mL) | Smaller than HP-β-CD aggregates | DLS |

Experimental Protocols for Characterization

Several analytical techniques are employed to study the self-assembly and aggregation of SBE-β-CD. Detailed methodologies for key experiments are provided below.

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is a primary method for determining the hydrodynamic diameter of SBE-β-CD aggregates and identifying the cac.

Methodology:

-

Sample Preparation:

-

Prepare a series of SBE-β-CD solutions in high-purity water (e.g., Milli-Q) with concentrations ranging from below to above the expected cac (e.g., 0.1% to 5% m/v).

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) into clean, dust-free cuvettes to remove any extraneous particulate matter.

-

Allow the samples to equilibrate at the desired temperature (e.g., 25 °C) for a sufficient time before measurement.

-

-

Instrumentation and Parameters:

-

Use a DLS instrument equipped with a temperature-controlled cell holder.

-

Set the laser wavelength (e.g., 633 nm).

-

Set the scattering angle (e.g., 90° or 173°).

-

Equilibrate the sample in the instrument for at least 5 minutes before measurement.

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 measurements each) for each sample to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the intensity-weighted size distribution.

-

Plot the average particle size (hydrodynamic diameter) or the scattering intensity as a function of SBE-β-CD concentration.

-

The cac is identified as the concentration at which a sharp increase in particle size or scattering intensity is observed.

-

ITC is a powerful technique for studying the thermodynamics of intermolecular interactions. While often used for host-guest binding, it can also be adapted to study self-assembly by measuring the heat changes associated with the dilution of a concentrated solution.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of SBE-β-CD (e.g., 10% m/v) in a suitable buffer or high-purity water.

-

Prepare a corresponding buffer or water solution for the reference cell and for the initial contents of the sample cell.

-

Degas all solutions thoroughly before use to prevent bubble formation during the experiment.

-

-

Instrumentation and Parameters:

-

Use a high-sensitivity ITC instrument.

-

Set the experimental temperature (e.g., 25 °C).

-

Load the sample cell with the buffer/water and the injection syringe with the concentrated SBE-β-CD solution.

-

Set the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 180 seconds) to allow for thermal equilibration.

-